Ethyl 2-(3,4-dimethylphenyl)thiazole-5-carboxylate
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Overview
Description
2-(3,4-Dimethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a 3,4-dimethylphenyl group and an ethyl ester group at the 5-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the condensation of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(3,4-Dimethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester
- 2-(3,4-Dimethyl-phenyl)-thiazole-5-carboxylic acid methyl ester
- 2-(3,4-Dimethyl-phenyl)-thiazole-5-carboxylic acid
Uniqueness
2-(3,4-Dimethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H15NO2S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-15-13(18-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3 |
InChI Key |
OZJXPKXPXXLTLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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